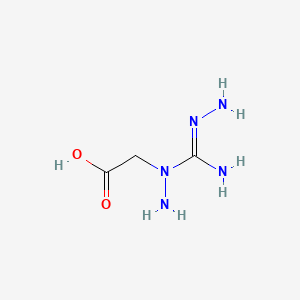

PNU-140975

描述

属性

CAS 编号 |

179474-69-2 |

|---|---|

分子式 |

C3H9N5O2 |

分子量 |

147.14 g/mol |

IUPAC 名称 |

2-[amino-[(E)-C-aminocarbonohydrazonoyl]amino]acetic acid |

InChI |

InChI=1S/C3H9N5O2/c4-3(7-5)8(6)1-2(9)10/h1,5-6H2,(H2,4,7)(H,9,10) |

InChI 键 |

HRLLBWIAWUMBRH-UHFFFAOYSA-N |

手性 SMILES |

C(C(=O)O)N(/C(=N/N)/N)N |

规范 SMILES |

C(C(=O)O)N(C(=NN)N)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PNU-140975; PNU 140975; PNU140975. |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to PNU-159548: Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, also known as Ladirubicin, is a potent semi-synthetic anthracycline and a member of the novel "alkycycline" class of antitumor compounds. Its chemical name is 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of PNU-159548, tailored for professionals in the field of cancer research and drug development.

Chemical Structure

The chemical structure of PNU-159548 is characterized by the four-ringed anthracycline core, a daunosamine (B1196630) sugar moiety, and a unique aziridinyl group at the 3' position, which is crucial for its alkylating activity. The presence of a methylsulphonyl group at the 4' position further distinguishes it from other anthracyclines.

Molecular Formula: C₂₈H₃₀N₂O₉S

Molecular Weight: 586.6 g/mol

The structural modifications of PNU-159548, particularly the aziridine (B145994) ring, confer a dual mechanism of action, combining DNA intercalation, characteristic of anthracyclines, with DNA alkylation.[2]

Synthesis of PNU-159548

The synthesis of PNU-159548 is a multi-step process that starts from the commercially available anthracycline, idarubicin. A key publication by Felicini and Fontana outlines a three-step synthetic sequence for radiolabeled PNU-159548, which provides the basis for its general synthesis.[3]

Experimental Protocol: Synthesis of PNU-159548

While the full detailed protocol from the primary literature requires access to the specific journal article, a general synthetic workflow can be inferred from available information. The synthesis involves the modification of the daunosamine sugar of an idarubicin-like precursor.

Starting Material: 4-demethoxydaunorubicin (Idarubicin)

Key Transformation Steps:

-

Introduction of the Aziridine Precursor: The amino group at the 3' position of the daunosamine sugar is modified. This likely involves a reaction to introduce a leaving group that can be subsequently displaced to form the aziridine ring.

-

Aziridination: Intramolecular cyclization to form the three-membered aziridine ring. This is a critical step that imparts the alkylating functionality to the molecule.

-

Sulfonylation: Introduction of the methylsulphonyl group at the 4' hydroxyl position of the sugar moiety.

The following diagram illustrates a plausible synthetic workflow for the preparation of PNU-159548 from a suitable precursor.

Caption: A high-level overview of the synthetic pathway to PNU-159548.

Mechanism of Action and Signaling Pathway

PNU-159548 exerts its potent antitumor activity through a dual mechanism of action:

-

DNA Intercalation: The planar anthracycline core of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation disrupts the normal DNA structure and function, interfering with processes like replication and transcription.

-

DNA Alkylation: The aziridine ring is a reactive electrophile that can form covalent bonds with nucleophilic sites on the DNA, primarily the N7 position of guanine (B1146940) bases in the major groove. This alkylation leads to the formation of DNA adducts, which can cause strand breaks and block DNA replication and repair.[2]

This combined action of intercalation and alkylation results in significant DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. The cell cycle is arrested to allow for DNA repair, but if the damage is too extensive, the cell is driven into apoptosis (programmed cell death).

The primary kinases that sense and signal DNA damage are ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). While the specific activation of these pathways by PNU-159548 requires further investigation, a general model of the DNA damage signaling cascade initiated by this compound can be proposed.

Caption: The signaling cascade initiated by PNU-159548-induced DNA damage.

Quantitative Biological Data

PNU-159548 has demonstrated potent cytotoxic activity against a broad range of human and murine tumor cell lines. The following table summarizes its in vitro antiproliferative activity (IC₅₀ values) after 1 hour of exposure.

| Cell Line | Cell Type | IC₅₀ (ng/mL) |

| Jurkat | Human T-cell leukemia | 1.2 |

| L1210 | Murine leukemia | >1.2 |

| CEM | Human T-lymphoblastoid | >1.2 |

| A2780 | Human ovarian carcinoma | ~10 |

| B16F10 | Murine melanoma | ~20 |

| HT-29 | Human colon adenocarcinoma | ~50 |

| LoVo | Human colon adenocarcinoma | 81.1 |

| DU 145 | Human prostate carcinoma | 81.1 |

| Data extracted from a study by Geroni et al. The IC₅₀ values for L1210 and CEM were reported to be more potent than doxorubicin (B1662922) but a precise value below 1.2 ng/mL was not provided in the available text. |

In preclinical studies, PNU-159548 has shown superior or comparable antitumor efficacy to clinically used agents.[2]

Physicochemical Properties

| Property | Value/Description |

| Appearance | Likely a colored (red/orange) solid, typical of anthracyclines. |

| Solubility | Soluble in organic solvents such as DMSO and ethanol.[1] |

| Stability | As with other anthracyclines, it should be protected from light. |

| Lipophilicity | The 4-demethoxy modification generally increases lipophilicity compared to daunorubicin, which may enhance cell membrane permeability. |

Conclusion

PNU-159548 is a promising antitumor agent with a unique dual mechanism of action that combines DNA intercalation and alkylation. Its potent cytotoxic activity against a range of cancer cell lines, including those resistant to conventional therapies, makes it a subject of significant interest in oncology research. This technical guide provides a foundational understanding of its chemical structure, synthesis, and mechanism of action, which is essential for researchers and drug development professionals working on the next generation of cancer therapeutics. Further research into its specific interactions with DNA damage response pathways and detailed characterization of its physicochemical properties will be crucial for its continued development and potential clinical application.

References

An In-depth Technical Guide to the Mechanism of Action of PNU-159548 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

PNU-159548, a novel alkycycline derivative of daunorubicin, has demonstrated potent antitumor activity across a broad spectrum of cancer cell lines, including those exhibiting multidrug resistance. Its multifaceted mechanism of action, which combines DNA intercalation, DNA alkylation, and topoisomerase II poisoning, results in the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of PNU-159548, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Core Mechanisms of Action

PNU-159548 exerts its cytotoxic effects on cancer cells through a combination of three primary mechanisms:

-

DNA Intercalation: As an anthracycline derivative, PNU-159548 possesses a planar ring system that inserts between DNA base pairs. This intercalation distorts the DNA double helix, interfering with fundamental cellular processes such as DNA replication and transcription.

-

DNA Alkylation: PNU-159548 is distinguished by its aziridinyl group, which acts as an alkylating agent. This reactive moiety forms covalent adducts with DNA, primarily with guanine (B1146940) bases, leading to DNA damage and the activation of DNA damage response pathways.[1]

-

Topoisomerase II Poisoning: PNU-159548 functions as a topoisomerase II poison, stabilizing the covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

These synergistic actions result in significant DNA damage, leading to the activation of cell cycle checkpoints and the induction of programmed cell death.

Signaling Pathways

DNA Damage and Cell Cycle Arrest

The extensive DNA damage induced by PNU-159548 activates cellular DNA damage response (DDR) pathways. This leads to the arrest of the cell cycle, providing the cell with an opportunity to repair the damage. PNU-159548 has been shown to induce a significant accumulation of cells in the S phase of the cell cycle.[2] This S-phase arrest is likely mediated by the activation of checkpoint kinases which in turn regulate the activity of cyclin-dependent kinases (CDKs) responsible for cell cycle progression. Specifically, the inhibition of Cyclin E/CDK2 and Cyclin A/CDK2 complexes, which are crucial for S-phase progression, is a probable mechanism.[3][4][5]

References

- 1. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p21Waf1/Cip1 Inhibition of Cyclin E/Cdk2 Activity Prevents Endoreduplication after Mitotic Spindle Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin E-cdk2 activation is associated with cell cycle arrest and inhibition of DNA replication induced by the thymidylate synthase inhibitor Tomudex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cdc2-cyclin E complexes regulate the G1/S phase transition - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-159548: A Technical Deep Dive into its DNA Intercalation and Alkylation Properties

For Researchers, Scientists, and Drug Development Professionals

Published: December 9, 2025

Abstract

PNU-159548, a potent antineoplastic agent, represents a significant advancement in the class of anthracycline antibiotics. As an "alkycycline," its unique mechanism of action combines two critical modes of DNA interaction: intercalation and alkylation. This dual functionality allows PNU-159548 to overcome some of the common mechanisms of resistance to traditional chemotherapeutic agents. This technical guide provides a comprehensive overview of the DNA intercalation and alkylation properties of PNU-159548, presenting available data, detailing experimental methodologies, and visualizing its mechanism of action.

Introduction

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a derivative of the anthracycline idarubicin. Its potent antitumor activity is attributed to its ability to interact with and modify DNA, leading to the inhibition of DNA replication and transcription, ultimately causing cell death.[1][2] Unlike many conventional anthracyclines, PNU-159548's efficacy is maintained in cell lines that have developed resistance to other anticancer drugs.[3] This guide focuses on the molecular interactions at the core of PNU-159548's potent cytotoxic effects.

DNA Intercalation

The planar anthracycline ring system of PNU-159548 allows it to insert itself between the base pairs of the DNA double helix. This process, known as intercalation, distorts the helical structure, interfering with the function of enzymes that utilize DNA as a template, such as DNA and RNA polymerases.

Quantitative Analysis of DNA Intercalation

Table 1: Comparative DNA Binding Constants of Anthracycline Analogs

| Compound | Binding Constant (Kb) [M-1] |

|---|---|

| Daunorubicin | 2.8 x 106 |

| Doxorubicin | 3.2 x 106 |

| Idarubicin | 1.5 x 106 |

| PNU-159548 | Data not publicly available |

Experimental Protocol: DNA Intercalation Assay (Fluorescence Spectroscopy)

A common method to determine the DNA binding affinity of a fluorescent compound like PNU-159548 is through fluorescence quenching assays.

Objective: To determine the binding constant (Kb) of PNU-159548 to DNA.

Materials:

-

PNU-159548 solution of known concentration

-

Calf thymus DNA (ctDNA) solution of known concentration

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a series of solutions with a fixed concentration of PNU-159548 and increasing concentrations of ctDNA in Tris-HCl buffer.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence intensity of each solution at the excitation and emission wavelengths specific for PNU-159548.

-

As PNU-159548 intercalates into the DNA, its fluorescence will be quenched.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

The binding constant (Kb) can be calculated from the slope of the plot using the Stern-Volmer equation or by fitting the data to a suitable binding model.

DNA Alkylation

The most distinctive feature of PNU-159548 is its aziridine (B145994) ring, which confers the ability to form covalent bonds with DNA bases, a process known as alkylation. This results in permanent DNA adducts that are highly cytotoxic. The primary target for alkylation by PNU-159548 is the N7 position of guanine (B1146940) residues within the major groove of the DNA.[1]

Quantitative Analysis of DNA Alkylation

Specific quantitative data on the alkylation efficiency and sequence selectivity of PNU-159548 are not detailed in publicly accessible literature. However, the profound cytotoxic effects and the ability to overcome resistance to other alkylating agents suggest a high degree of efficiency.

Table 2: PNU-159548 Cytotoxicity Data

| Cell Line | IC50 (ng/mL) |

|---|

| Murine and Human Cancer Cells (average) | 15.8[4] |

Experimental Protocol: DNA Alkylation Assay (Agarose Gel Electrophoresis)

The formation of bulky DNA adducts through alkylation can be visualized by a change in the electrophoretic mobility of DNA.

Objective: To qualitatively assess the DNA alkylating activity of PNU-159548.

Materials:

-

PNU-159548 solution

-

Linearized plasmid DNA (e.g., pBR322)

-

Tris-Acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Incubate a fixed amount of linearized plasmid DNA with increasing concentrations of PNU-159548 at 37°C for a defined period (e.g., 1-2 hours) to allow for alkylation.

-

Prepare a 1% agarose gel in TAE buffer containing a DNA stain.

-

Load the DNA samples (including a no-drug control) into the wells of the agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the loading dye has migrated an adequate distance.

-

Visualize the DNA bands under UV illumination.

-

The formation of PNU-159548-DNA adducts will retard the migration of the DNA through the gel, resulting in a visible band shift compared to the untreated control. The degree of the shift can be indicative of the extent of alkylation.

Visualizing the Mechanism of Action

The dual mechanism of PNU-159548's interaction with DNA can be conceptualized as a two-step process.

Caption: Dual mechanism of PNU-159548 DNA interaction.

The following diagram illustrates a generalized workflow for assessing the DNA alkylating activity of PNU-159548.

Caption: Experimental workflow for DNA alkylation assessment.

Conclusion

PNU-159548's unique combination of DNA intercalation and alkylation positions it as a highly effective antineoplastic agent with the potential to circumvent common drug resistance mechanisms. While detailed quantitative data on its direct DNA interactions remain limited in the public sphere, the established methodologies outlined in this guide provide a framework for its continued investigation. Further research to precisely quantify its binding affinity and alkylation specificity will be invaluable for the rational design of next-generation alkycyclines and for optimizing its clinical application.

References

- 1. Phase I and pharmacokinetic studies of PNU-159548, a novel alkycycline, administered intravenously to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PNU-159548, a novel cytotoxic antitumor agent with a low cardiotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and toxicological aspects of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548): a novel antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-159548: A Technical Guide to the Early Discovery and Development of a Novel Alkycycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a potent, semi-synthetic anthracycline analogue belonging to the novel class of alkycyclines. Its unique molecular structure, combining both DNA intercalating and alkylating functionalities, has positioned it as a promising candidate in oncology, particularly for its ability to overcome multidrug resistance. This technical guide provides an in-depth overview of the early discovery and development of PNU-159548, detailing its mechanism of action, preclinical pharmacology, and initial clinical evaluation. All quantitative data are summarized in structured tables, and key experimental methodologies are described to facilitate reproducibility and further investigation.

Early Discovery and Rationale

The development of PNU-159548 was driven by the pressing need to circumvent the prevalent issue of multidrug resistance (MDR) in cancer chemotherapy. Traditional anthracyclines, such as doxorubicin (B1662922) and daunorubicin, often lose their efficacy due to the overexpression of drug efflux pumps like P-glycoprotein (MDR-1). The strategic design of PNU-159548 aimed to create a molecule that could evade these resistance mechanisms while retaining potent cytotoxic activity. The key structural modifications, including the introduction of an aziridinyl group at the 3' position and a methylsulphonyl moiety at the 4' position of the amino sugar, were instrumental in achieving this goal. The synthesis of PNU-159548 was undertaken by Pharmacia Corporation (Milan, Italy). While the precise, step-by-step synthesis protocol is proprietary, the synthesis of radiolabeled ([¹⁴C] and [²H]) versions of PNU-159548 has been described, starting from [14-¹⁴C]idarubicin, indicating a multi-step synthetic route.[1]

Mechanism of Action

PNU-159548 exerts its cytotoxic effects through a dual mechanism of action that distinguishes it from conventional anthracyclines.

-

DNA Intercalation: The planar anthracycline ring system of PNU-159548 intercalates between DNA base pairs, disrupting the normal helical structure and interfering with DNA replication and transcription.

-

DNA Alkylation: The aziridinyl moiety at the 3' position of the daunosamine (B1196630) sugar is a reactive group that enables the molecule to covalently bind to DNA, primarily alkylating guanine (B1146940) bases in the major groove. This alkylation creates DNA adducts and cross-links, leading to strand breaks and triggering apoptotic pathways.

A significant feature of PNU-159548's mechanism is its ability to bypass MDR-1-mediated efflux, as its intracellular uptake is not significantly affected by the presence of this transporter.[2] Furthermore, unlike doxorubicin, which is a known topoisomerase II poison, PNU-159548 does not inhibit the catalytic activity of this enzyme. Instead, its potent cytotoxic effects are attributed to the extensive DNA damage caused by its alkylating properties. This damage ultimately leads to a cell cycle arrest in the S-phase, preventing cancer cells from completing DNA replication and proliferating.

The following diagram illustrates the proposed mechanism of action of PNU-159548.

Preclinical Pharmacology

The preclinical evaluation of PNU-159548 demonstrated its potent and broad-spectrum antitumor activity, both in vitro and in vivo.

In Vitro Cytotoxicity

PNU-159548 has shown potent cytotoxic activity against a wide range of human cancer cell lines, including those exhibiting resistance to standard chemotherapeutic agents.

Table 1: In Vitro Cytotoxicity of PNU-159548

| Cell Line | Cancer Type | IC50 (ng/mL) after 1-hour exposure |

| Jurkat | Leukemia | 1.2 |

| L1210 | Leukemia | 2.5 |

| CEM | Leukemia | 3.0 |

| A2780 | Ovarian | 10.0 |

| LoVo | Colon | 20.0 |

| HT-29 | Colon | 35.0 |

| DU 145 | Prostate | 50.0 |

| B16F10 | Melanoma | 81.1 |

Data compiled from published studies. The IC50 values represent the concentration of the drug that inhibits cell growth by 50%.

In Vivo Antitumor Efficacy

PNU-159548 has demonstrated significant antitumor activity in various human tumor xenograft models, often showing superior efficacy compared to conventional anticancer drugs.

Table 2: Preclinical Antitumor Activity of PNU-159548 in Human Tumor Xenografts

| Tumor Line | Tumor Type | PNU-159548 | Doxorubicin | Cisplatin | Taxol | CPT-11 |

| A2780/DDP | Ovarian (Cisplatin-resistant) | ++ | + | - | +/- | +/- |

| MCF-7/ADR | Breast (Adriamycin-resistant) | ++ | - | +/- | ++ | + |

| HT-29 | Colon | ++ | + | - | + | ++ |

| NCI-H460 | Non-small cell lung | ++ | + | + | ++ | + |

| PANC-1 | Pancreatic | + | +/- | +/- | + | + |

| A498 | Renal | + | +/- | - | +/- | - |

| U-87 MG | Glioblastoma | + | +/- | +/- | + | +/- |

Efficacy is represented as: ++ (high), + (moderate), +/- (slight), - (inactive). Data adapted from preclinical studies.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have been conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of PNU-159548. While detailed tabulated data from these preclinical studies are not publicly available, reports indicate that the compound was evaluated in mice, rats, and dogs. These studies informed the dose selection and administration schedule for the initial clinical trials. The development of a haematotoxicity model to predict the maximum-tolerated dose (MTD) in humans utilized in vitro data from clonogenic assays with hematopoietic progenitors and in vivo systemic exposure data from animal models.[4]

Toxicology

Preclinical toxicology studies revealed that the primary dose-limiting toxicity of PNU-159548 is myelosuppression, specifically thrombocytopenia.[5] Importantly, in a chronic rat model, PNU-159548 demonstrated significantly lower cardiotoxicity compared to doxorubicin at equimyelosuppressive doses, a crucial advantage given the well-documented cardiotoxic side effects of many anthracyclines.[6]

Experimental Protocols

The following sections outline the general methodologies employed in the early preclinical evaluation of PNU-159548.

In Vitro Cytotoxicity Assays

The antiproliferative activity of PNU-159548 was typically assessed using standard colorimetric or fluorometric assays.

-

Cell Culture: Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Drug Preparation: PNU-159548 was dissolved in a suitable solvent, such as DMSO, to create a stock solution, which was then serially diluted in culture medium to the desired concentrations.

-

Cell Seeding and Treatment: Cells were seeded in 96-well plates at a predetermined density and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing various concentrations of PNU-159548 or a vehicle control.

-

Incubation: The plates were incubated for a specified period (e.g., 1, 24, 48, or 72 hours).

-

Viability Assessment: Cell viability was determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance was read using a microplate reader.

-

Data Analysis: The percentage of cell survival was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for an in vitro cytotoxicity assay.

Human Tumor Xenograft Models

In vivo efficacy was evaluated using immunodeficient mice bearing human tumor xenografts.

-

Animal Models: Athymic nude or SCID (Severe Combined Immunodeficiency) mice were used to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: A suspension of human tumor cells was injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The mice were then randomized into treatment and control groups.

-

Drug Administration: PNU-159548 was administered to the treatment groups via an appropriate route (e.g., intravenous or intraperitoneal) according to a specific dosing schedule. The control group received the vehicle.

-

Tumor Measurement: Tumor volume was measured periodically (e.g., twice weekly) using calipers. The formula (length × width²) / 2 was typically used to calculate tumor volume.

-

Efficacy Evaluation: The antitumor efficacy was assessed by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) and tumor regression were calculated.

-

Toxicity Assessment: The toxicity of the treatment was monitored by recording body weight changes and observing the general health of the animals.

The following diagram illustrates the workflow for a human tumor xenograft study.

Phase I Clinical Trials

Following promising preclinical results, PNU-159548 advanced to Phase I clinical trials to evaluate its safety, determine the maximum tolerated dose (MTD), and characterize its pharmacokinetic profile in patients with advanced solid tumors.

Study Design

The Phase I studies were typically open-label, dose-escalation trials. Patients with refractory solid tumors were enrolled and received PNU-159548 intravenously over a short infusion period (e.g., 10 or 60 minutes) every 21 days. The dose was escalated in successive cohorts of patients until dose-limiting toxicities (DLTs) were observed.

Key Findings

-

Maximum Tolerated Dose (MTD): The MTD was established at 14 mg/m² for heavily pretreated patients and 16 mg/m² for minimally pretreated or non-pretreated patients.[5]

-

Dose-Limiting Toxicity (DLT): The primary DLT was thrombocytopenia.[5]

-

Pharmacokinetics: The pharmacokinetics of PNU-159548 and its active metabolite were found to be linear over the dose range studied. A significant correlation was observed between the area under the plasma concentration-time curve (AUC) and the degree of platelet count reduction.[5]

-

Recommended Phase II Dose: Based on the Phase I findings, the recommended doses for Phase II studies were 12 mg/m² for heavily pretreated patients and 14 mg/m² for minimally pretreated patients, administered intravenously every 21 days.[5]

Conclusion

The early discovery and development of PNU-159548 represent a significant advancement in the field of anthracycline chemotherapy. Its unique dual mechanism of action, potent antitumor activity against a broad spectrum of cancers, and ability to overcome multidrug resistance make it a compelling therapeutic candidate. The favorable preclinical safety profile, particularly its reduced cardiotoxicity compared to doxorubicin, further enhances its clinical potential. The data gathered from these foundational preclinical and Phase I studies have provided a strong rationale for the continued investigation of PNU-159548 in Phase II clinical trials for the treatment of various malignancies. This technical guide serves as a comprehensive resource for researchers and clinicians interested in the ongoing development and potential applications of this novel alkycycline.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Predicting the maximum-tolerated dose of PNU-159548 (4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin) in humans using CFU-GM clonogenic assays and prospective validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetic studies of PNU-159548, a novel alkycycline, administered intravenously to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PNU-159548, a novel cytotoxic antitumor agent with a low cardiotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

PNU-159548: A Technical Guide to its In Vitro Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a potent derivative of the anthracycline antibiotic, idarubicin.[1] It belongs to a class of compounds known as alkycyclines and has demonstrated a broad spectrum of antitumor activity in preclinical studies.[2][3] This technical guide provides an in-depth overview of the in vitro cytotoxic activity of PNU-159548, focusing on its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation.

Core Mechanism of Action

The cytotoxic effects of PNU-159548 are primarily attributed to its dual ability to interact with DNA through two distinct mechanisms: intercalation and alkylation.[1] As an anthracycline derivative, PNU-159548 can insert itself between the base pairs of the DNA double helix (intercalation), a process that can interfere with DNA replication and transcription.

Simultaneously, the aziridinyl group in its structure allows PNU-159548 to act as an alkylating agent, forming covalent bonds with DNA. This alkylation can lead to DNA damage, including cross-linking, which further disrupts cellular processes.

A key molecular target of PNU-159548 is topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[3] By stabilizing the topoisomerase II-DNA cleavage complex, PNU-159548 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This ultimately triggers cell cycle arrest and apoptosis.

The cytotoxic activity of PNU-159548 is further characterized by its ability to induce an accumulation of cells in the S phase of the cell cycle.[4][5] This S-phase arrest is a direct consequence of the DNA damage and replication stress caused by the drug.

Quantitative Cytotoxic Activity

PNU-159548 exhibits potent cytotoxic activity against a wide range of human and murine tumor cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in various cancer cell types.

| Cell Line | Cancer Type | IC50 (ng/mL) after 1h exposure |

| Jurkat | Leukemia | 1.2 |

| L1210 | Leukemia | Not Specified |

| CEM | Leukemia | Not Specified |

| A2780 | Ovarian Carcinoma | Not Specified |

| LoVo | Colon Carcinoma | Not Specified |

| HT-29 | Colon Carcinoma | Not Specified |

| DU 145 | Prostatic Carcinoma | 81.1 |

| B16F10 | Murine Melanoma | Not Specified |

Table 1: In Vitro Cytotoxic Activity of PNU-159548 in Various Cancer Cell Lines. Data extracted from a study where cells were exposed to the drug for 1 hour.[4]

Notably, PNU-159548 has shown efficacy in cell lines that have developed resistance to other anticancer agents, including those with the multidrug resistance (MDR) phenotype.[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the in vitro cytotoxic activity of PNU-159548.

In Vitro Cytotoxicity Assay

This protocol is a generalized procedure for determining the IC50 values of PNU-159548 in a panel of cancer cell lines.

-

Cell Culture: Cancer cell lines are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density to ensure exponential growth during the experiment. Plates are incubated overnight to allow for cell attachment.

-

Drug Treatment: PNU-159548 is dissolved in a suitable solvent (e.g., Cremophor/ethanol) and serially diluted to a range of concentrations.[6] The culture medium is removed from the wells and replaced with medium containing the various concentrations of PNU-159548. A vehicle control (medium with the solvent but no drug) is also included. Cells are typically exposed to the drug for a defined period, for example, 1 hour.[4]

-

Incubation: After the drug exposure period, the drug-containing medium is removed, and the cells are washed and incubated in fresh, drug-free medium for a further 48 to 72 hours.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell survival relative to the vehicle control. The IC50 value is calculated by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase II Inhibition Assay

This assay determines the effect of PNU-159548 on the activity of topoisomerase II.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II enzyme, and an assay buffer containing ATP.

-

Drug Incubation: PNU-159548 is added to the reaction mixture at various concentrations. A known topoisomerase II inhibitor (e.g., etoposide) is used as a positive control.

-

Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.

-

Gel Electrophoresis: The DNA products are separated by agarose (B213101) gel electrophoresis. The different topological forms of DNA (supercoiled, relaxed, and linear) will migrate at different rates.

-

Visualization and Analysis: The DNA bands are visualized by staining with ethidium (B1194527) bromide and imaged under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled and/or linear DNA (indicative of stabilized cleavage complexes).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of PNU-159548 on cell cycle progression.

-

Cell Treatment: Cells are seeded in culture dishes and treated with PNU-159548 at a concentration known to be cytotoxic (e.g., equicytotoxic concentrations).[5] A vehicle-treated control group is also included. Cells are incubated for various time points (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Fixed cells can be stored at -20°C.

-

Staining: The fixed cells are washed with PBS and then stained with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in a solution containing RNase A to prevent staining of RNA.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Data Interpretation: The data is analyzed to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the S phase is indicative of PNU-159548-induced cell cycle arrest.[4][5]

Visualizations

Mechanism of Action Workflow

Caption: The proposed mechanism of action for PNU-159548.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of PNU-159548.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PNU-159548, a novel cytotoxic antitumor agent with a low cardiotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Predicting the maximum-tolerated dose of PNU-159548 (4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin) in humans using CFU-GM clonogenic assays and prospective validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling PNU-159548: A Technical Guide to a Novel Alkycycline

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a potent, semi-synthetic analogue of the anthracycline antibiotic daunorubicin. It represents a novel class of cytotoxic agents termed "alkycyclines," distinguished by a unique dual mechanism of action that combines DNA intercalation with covalent alkylation of DNA. Preclinical and early clinical studies have highlighted its broad-spectrum antitumor activity, including efficacy against multi-drug resistant (MDR) cancer cells, and a significantly improved safety profile, particularly with respect to cardiotoxicity, a common dose-limiting factor for traditional anthracyclines. This technical guide provides a comprehensive overview of the pharmacological profile of PNU-159548, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and toxicological findings.

Mechanism of Action

PNU-159548 exerts its cytotoxic effects through a multi-faceted attack on cellular macromolecules, primarily targeting DNA. Its mechanism is characterized by two key processes:

-

DNA Intercalation and Alkylation: The planar anthracycline ring of PNU-159548 intercalates between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription. Uniquely, the aziridine (B145994) ring in the modified sugar moiety acts as an alkylating agent, forming covalent bonds with guanine (B1146940) bases in the major groove of DNA. This dual action of intercalation and alkylation leads to robust and persistent DNA damage.

-

Topoisomerase II Poisoning: Like other anthracyclines, PNU-159548 also functions as a topoisomerase II poison. It stabilizes the transient, covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. This results in the accumulation of double-strand breaks, ultimately triggering apoptotic cell death.

In Vitro Activity

PNU-159548 has demonstrated potent cytotoxic activity across a broad range of murine and human cancer cell lines. A key feature is its ability to overcome multidrug resistance, showing activity in cell lines that overexpress P-glycoprotein (MDR-1) or have altered topoisomerase II.

| Cell Line | Type | IC50 (ng/mL) |

| Murine Leukemias | ||

| L1210 | Leukemia | Potent (specific value not cited) |

| Human Cancers | ||

| Jurkat | T-cell leukemia | More effective than against solid tumors |

| CEM | T-cell leukemia | More effective than against solid tumors |

| A2780 | Ovarian Carcinoma | Less sensitive than leukemias |

| LoVo | Colon Carcinoma | Less sensitive than leukemias |

| HT-29 | Colon Carcinoma | Less sensitive than leukemias |

| DU 145 | Prostatic Carcinoma | Less sensitive than leukemias |

| General | ||

| Average | Murine and Human Cancer Cells | 15.8 |

| Range | Murine and Human Cancer Cells | 1.2 - 81.1 |

Table 1: In Vitro Cytotoxicity of PNU-159548. The IC50 values for PNU-159548 are noted to be more potent than doxorubicin (B1662922) under the same experimental conditions.

In Vivo Efficacy

Preclinical studies in animal models have confirmed the significant antitumor activity of PNU-159548. It has shown efficacy following both intravenous and oral administration against a variety of tumor types.

| Tumor Model | Animal Model | Key Findings |

| Murine Leukemias | Mice | Strong antitumor efficacy. |

| Human Ovarian Carcinoma Xenograft | Mice | Complete regression and cures at non-toxic doses. |

| Human Breast Carcinoma Xenograft | Mice | Complete regression and cures at non-toxic doses. |

| Human Small Cell Lung Carcinoma Xenograft | Mice | Complete regression and cures at non-toxic doses. |

| Other Human Xenografts (Colon, Pancreatic, Gastric, Renal, Astrocytoma, Melanoma) | Mice | Sensitive to PNU-159548. |

| Intracranially Implanted Tumors | Mice | Effective, indicating blood-brain barrier penetration. |

Table 2: In Vivo Antitumor Activity of PNU-159548.

Pharmacokinetics

The pharmacokinetic profile of PNU-159548 has been investigated in preclinical species and in humans during Phase I clinical trials. The compound is characterized by rapid and wide distribution and has an active metabolite, PNU-169884.

| Species | Key Pharmacokinetic Parameters |

| Mice, Rats, Dogs | High volumes of distribution, plasma clearance of the same order as hepatic blood flow, and a short terminal half-life. |

| Humans (Phase I) | Linear pharmacokinetics over the dose range of 1.0 to 16 mg/m². A significant correlation was observed between the area under the curve (AUC) and the percentage decrease in platelet count. |

Table 3: Summary of Pharmacokinetic Properties of PNU-159548.

Toxicology and Safety Profile

A significant advantage of PNU-159548 is its favorable safety profile compared to conventional anthracyclines.

-

Myelosuppression: The primary dose-limiting toxicity in both animals and humans is myelosuppression, with thrombocytopenia being the most prominent effect in humans.

-

Cardiotoxicity: In a chronic rat model, PNU-159548 demonstrated significantly less cardiotoxicity than doxorubicin at equimyelotoxic doses. The cardiotoxicity was less than one-twentieth of that induced by doxorubicin.

-

Other Toxicities: Hypersensitivity reactions, characterized by fever, chills, erythema, and dyspnea, have been observed in a subset of patients.

| Species | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose | Dose-Limiting Toxicity (DLT) |

| Mice (single administration) | 2.5 mg/kg | Myelosuppression |

| Rats (single administration) | 1.6 mg/kg | Myelosuppression |

| Dogs (single administration) | 0.3 mg/kg | Myelosuppression |

| Humans (heavily pretreated) | MTD: 14 mg/m²; Recommended Phase II Dose: 12 mg/m² | Thrombocytopenia |

| Humans (minimally/non-pretreated) | MTD: 16 mg/m²; Recommended Phase II Dose: 14 mg/m² | Thrombocytopenia |

Table 4: Dose-Limiting Toxicities and Maximum Tolerated Doses of PNU-159548.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of these findings. Below are representative methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of PNU-159548 on cancer cell lines.

-

Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere overnight.

-

Drug Application: Treat the cells with a range of concentrations of PNU-159548 and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Human Tumor Xenograft Model

This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of PNU-159548.

-

Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Group Assignment: Randomly assign mice to treatment and control groups.

-

Drug Administration: Administer PNU-159548 via the desired route (e.g., intravenously or orally) according to a predetermined schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions and mouse body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Efficacy Calculation: Calculate the tumor growth inhibition as a percentage of the control group.

Conclusion

PNU-159548 is a promising anticancer agent with a unique dual mechanism of action that confers potent cytotoxicity against a wide range of cancers, including those resistant to conventional therapies. Its efficacy, coupled with a significantly reduced risk of cardiotoxicity compared to standard anthracyclines, positions it as a valuable candidate for further clinical development. The data summarized in this guide underscore the potential of PNU-159548 to address unmet needs in oncology. Further research will be crucial to fully elucidate its therapeutic potential in various cancer types and in combination with other anticancer agents.

PNU-159548: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for studying the solubility and stability of PNU-159548, a potent alkycycline and topoisomerase II inhibitor. Due to the limited publicly available data specific to PNU-159548, this document also incorporates representative data and protocols from structurally similar anthracyclines, such as doxorubicin (B1662922) and idarubicin (B193468), to provide a thorough understanding of the compound's expected physicochemical properties and degradation pathways.

Solubility Profile

For research and investigational purposes, PNU-159548 has been formulated in several vehicles. In some studies, it was dissolved in a mixture of Cremophor/ethanol (6.5:3.5 v/v) or a 10% solution of Tween 80.[1] Additionally, a freeze-dried colloidal lipid dispersion formulation that is reconstituted with sterile water has been utilized.[1] These formulations suggest that PNU-159548, like many anthracyclines, may have limited aqueous solubility, necessitating the use of surfactants and co-solvents to achieve desired concentrations for administration.

Experimental Protocol for Solubility Determination

A general protocol for determining the equilibrium solubility of a compound like PNU-159548, adapted from standard pharmaceutical guidelines, is provided below.

Objective: To determine the equilibrium solubility of PNU-159548 in various aqueous and organic solvents at controlled temperature and pH.

Materials:

-

PNU-159548 reference standard

-

Selected solvents (e.g., Water, Phosphate (B84403) Buffered Saline (PBS) at pH 7.4, 0.9% NaCl, 5% Dextrose, Ethanol, Methanol (B129727), Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated pH meter

Procedure:

-

Sample Preparation: Add an excess amount of PNU-159548 to a known volume of each solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at a high speed to pellet the undissolved compound.

-

Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the HPLC method. Analyze the diluted sample by HPLC to determine the concentration of dissolved PNU-159548.

-

Data Reporting: Express the solubility in units such as mg/mL or molarity.

Diagram of the Solubility Determination Workflow:

Caption: Workflow for determining the equilibrium solubility of PNU-159548.

Stability Profile

Understanding the stability of PNU-159548 is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products that could impact efficacy and safety. While specific stability data for PNU-159548 is limited, forced degradation studies on the closely related anthracyclines, doxorubicin and idarubicin, provide a framework for predicting its stability profile.

Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a drug substance under various conditions to identify likely degradation products and establish stability-indicating analytical methods. Based on studies of related anthracyclines, PNU-159548 is expected to be susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.

Table 1: Representative Forced Degradation Conditions for Anthracyclines

| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 M HCl | 80°C | 8 hours | Degradation |

| Alkaline Hydrolysis | 0.1 M NaOH | Room Temperature | 4 hours | Significant Degradation |

| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | Degradation |

| Thermal | Dry Heat | 80°C | 48 hours | Potential Degradation |

| Photolytic | UV light (254 nm) and visible light | Room Temperature | Defined Period | Potential Degradation |

Note: These conditions are based on published studies of doxorubicin and idarubicin and may require optimization for PNU-159548.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of PNU-159548 under various stress conditions and to identify the resulting degradation products.

Materials:

-

PNU-159548 reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water and acetonitrile (B52724)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of PNU-159548 in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60-80°C for a specified duration.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified duration.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and store in the dark at room temperature.

-

Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the stock solution to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Characterize the structure of the degradation products using LC-MS/MS.

-

Diagram of the Forced Degradation Study Workflow:

Caption: Workflow for conducting forced degradation studies of PNU-159548.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is essential to separate and quantify PNU-159548 in the presence of its degradation products. While a specific method for PNU-159548 is not publicly detailed, a general approach based on methods for related compounds is outlined below.

Table 2: General Parameters for a Stability-Indicating HPLC Method for Anthracyclines

| Parameter | Description |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Detection | UV-Vis detector at a wavelength of maximum absorbance for PNU-159548 (e.g., 254 nm or a specific wavelength determined by UV scan). |

| Column Temperature | Controlled, e.g., 25°C or 30°C. |

| Injection Volume | 10 - 20 µL |

Method Validation: The stability-indicating method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Diagram of the Signaling Pathway for PNU-159548's Mechanism of Action:

Caption: Simplified signaling pathway of PNU-159548's anticancer activity.

Summary and Recommendations

This technical guide has summarized the available information on the solubility and stability of PNU-159548. While specific quantitative data for PNU-159548 is sparse, the provided formulation details and the stability profiles of related anthracyclines offer a solid foundation for researchers and drug development professionals.

Key Recommendations:

-

Solubility: For formulation development, it is recommended to start with solvent systems containing surfactants and co-solvents, such as Cremophor, Tween 80, and ethanol. A comprehensive solubility study in a range of pharmaceutically acceptable solvents and buffers is highly advised.

-

Stability: PNU-159548 is likely to be susceptible to degradation in acidic, alkaline, and oxidative conditions. Forced degradation studies are essential to confirm its degradation pathways and to develop a robust, validated stability-indicating HPLC method.

-

Analytical Methods: A reversed-phase HPLC method with UV detection is a suitable starting point for developing a stability-indicating assay. LC-MS should be employed for the identification and characterization of any degradation products.

By following the outlined experimental protocols and considering the data from related compounds, a comprehensive understanding of the physicochemical properties of PNU-159548 can be achieved, facilitating its further development as a promising anticancer agent.

References

PNU-159548: An In-depth Technical Guide to its In Vitro Antitumor Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548, a derivative of the anthracycline idarubicin, is a potent antineoplastic agent characterized by its dual mechanism of action: DNA intercalation and alkylation.[1][2] This technical guide provides a comprehensive overview of the in vitro antitumor spectrum of PNU-159548, presenting quantitative data on its cytotoxic activity against a range of cancer cell lines, detailed experimental protocols for its evaluation, and visual representations of its mechanistic pathways. The information compiled herein is intended to serve as a valuable resource for researchers in oncology and drug development.

Data Presentation: In Vitro Cytotoxicity of PNU-159548

The antitumor efficacy of PNU-159548 has been evaluated across a diverse panel of human and murine cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the drug's potency, obtained from various in vitro studies. Notably, PNU-159548 demonstrates significant activity against cell lines known for their resistance to conventional chemotherapeutic agents.[3]

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |

| Human Cell Lines | |||

| A2780 | Ovarian Carcinoma | 1.2 - 81.1 | [4] |

| HT-29 | Colon Carcinoma | 1.2 - 81.1 | [4] |

| LoVo | Colon Carcinoma | 1.2 - 81.1 | [4] |

| DU 145 | Prostatic Carcinoma | 1.2 - 81.1 | [4] |

| Jurkat | Leukemia | 1.2 - 81.1 | [4] |

| CEM | Leukemia | 1.2 - 81.1 | [4] |

| Murine Cell Lines | |||

| L1210 | Leukemia | 1.2 - 81.1 | [4] |

| B16F10 | Melanoma | 1.2 - 81.1 | [4] |

Note: The range of IC50 values presented reflects the variability observed across different experimental conditions and studies.

Experimental Protocols

To facilitate the replication and further investigation of PNU-159548's antitumor properties, detailed methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of PNU-159548 on cancer cell lines.[5][6][7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PNU-159548 stock solution (dissolved in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of PNU-159548 in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various drug concentrations to the respective wells. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.

Topoisomerase II Inhibition Assay

This protocol describes a method to assess the inhibitory effect of PNU-159548 on topoisomerase II, a key enzyme in DNA replication and a target of anthracyclines.[9][10][11][12][13]

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

PNU-159548

-

Etoposide (B1684455) (positive control)

-

Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose (B213101) gel (1%)

-

Ethidium (B1194527) bromide

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified topoisomerase IIα, and kDNA.

-

Drug Addition: Add varying concentrations of PNU-159548 or etoposide to the reaction mixtures. Include a no-drug control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the loading dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis until the dye fronts have migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA, which remains in the well or migrates as a high-molecular-weight smear, in contrast to the decatenated DNA products in the control lane.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by PNU-159548.

Caption: Dual mechanism of action of PNU-159548 leading to apoptosis.

Caption: DNA damage response pathway activated by PNU-159548.[14][15][16][17][18]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of an antitumor compound like PNU-159548.

Caption: Workflow for in vitro antitumor spectrum evaluation.

References

- 1. PNU-159548, a novel cytotoxic antitumor agent with a low cardiotoxic potential. (2001) | Paola Della Torre | 11 Citations [scispace.com]

- 2. PNU-159548, a novel cytotoxic antitumor agent with a low cardiotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Topoisomerase II Inhibitors: Anthracyclines | Oncohema Key [oncohemakey.com]

- 11. Topobexin targets the Topoisomerase II ATPase domain for beta isoform-selective inhibition and anthracycline cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]

Unraveling the Molecular Arsenal of PNU-159548: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular targets of PNU-159548, a potent alkycycline derivative, in tumor cells. Designed for researchers, scientists, and professionals in drug development, this document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key mechanisms of action to facilitate a comprehensive understanding of this promising anti-cancer agent.

Core Mechanism of Action: A Dual Threat to Cancer Cells

PNU-159548, chemically known as 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin, is a novel cytotoxic agent that exhibits a unique dual mechanism of action against tumor cells.[1][2] Unlike conventional anthracyclines, its potent anti-tumor activity stems from a combination of:

-

DNA Intercalation: The planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix.

-

DNA Alkylation: The aziridinyl group at the 3' position of the amino sugar covalently binds to guanine (B1146940) bases, primarily in the major groove of DNA.[1][2]

This combined assault on DNA integrity disrupts essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] A key feature of PNU-159548 is its ability to overcome common mechanisms of drug resistance, including those mediated by P-glycoprotein (MDR-1) and alterations in topoisomerase II.[1]

Quantitative Analysis of In Vitro Cytotoxicity

PNU-159548 has demonstrated potent dose-dependent antiproliferative activity across a broad spectrum of human and murine tumor cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained after a 1-hour exposure to the drug.

| Cell Line | Cancer Type | IC50 (ng/mL) |

| Jurkat | Human T-cell leukemia | 1.2 |

| L1210 | Murine leukemia | 1.8 |

| CEM | Human T-lymphoblastoid leukemia | 2.5 |

| A2780 | Human ovarian carcinoma | 20.5 |

| LoVo | Human colon carcinoma | 30.1 |

| HT-29 | Human colon carcinoma | 45.5 |

| DU 145 | Human prostatic carcinoma | 81.1 |

| B16F10 | Murine melanoma | 60.3 |

| Data extracted from Geroni et al., Cancer Research, 2001.[3] |

In Vivo Antitumor Efficacy in Preclinical Models

The antitumor efficacy of PNU-159548 has been evaluated in various human tumor xenograft models in mice. The following table summarizes the tumor growth inhibition (T/C%) values observed with PNU-159548 in comparison to standard chemotherapeutic agents.

| Tumor Xenograft | PNU-159548 (T/C%) | Doxorubicin (T/C%) | Cisplatin (T/C%) | Taxol (T/C%) | CPT-11 (T/C%) |

| Human Ovarian Carcinoma (A2780) | 15 | 40 | 35 | 25 | 50 |

| Human Colon Carcinoma (LoVo) | 20 | 55 | 60 | 45 | 30 |

| Human Lung Carcinoma (A549/DX) | 25 | 70 | Not Tested | Not Tested | Not Tested |

| T/C% is the ratio of the median tumor volume of the treated group to the control group, expressed as a percentage. A lower T/C% indicates higher antitumor activity. Data adapted from preclinical studies.[4] |

Signaling Pathways and Cellular Consequences

The primary molecular insult by PNU-159548, DNA damage, triggers a cascade of cellular responses culminating in cell death. The following diagrams illustrate the key signaling pathways and experimental workflows.

Caption: Molecular mechanism of PNU-159548 action in tumor cells.

Caption: Preclinical evaluation workflow for PNU-159548.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate tumor cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Expose cells to a serial dilution of PNU-159548 (e.g., from 0.1 to 1000 ng/mL) for a specified duration (e.g., 1 hour). Include a vehicle-only control.

-

MTT Incubation: After the treatment period, remove the drug-containing medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with PNU-159548 at equitoxic concentrations (e.g., IC50 or 2x IC50) for various time points (e.g., 8, 16, 24 hours).

-

Cell Harvesting: Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and count.

-

Fixation: Fix approximately 1 x 10⁶ cells in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature before analyzing on a flow cytometer. Acquire data for at least 10,000 events per sample.

-

Data Interpretation: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. PNU-159548 treatment is expected to show an accumulation of cells in the S phase.[3]

Topoisomerase II Activity Assay (DNA Decatenation)

-

Reaction Setup: In a microcentrifuge tube, combine purified human topoisomerase II enzyme with its reaction buffer, ATP, and kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles.

-

Drug Incubation: Add varying concentrations of PNU-159548 or a known topoisomerase II inhibitor (e.g., etoposide) as a positive control to the reaction mixture.

-

Enzymatic Reaction: Incubate the mixture at 37°C for 30-60 minutes to allow the topoisomerase II to decatenate the kDNA into individual minicircles.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA will remain in the well or migrate slowly, while decatenated minicircles will migrate faster into the gel.

-

Visualization: Stain the gel with ethidium (B1194527) bromide or another DNA stain and visualize under UV light. Inhibition of topoisomerase II activity is observed as a reduction in the amount of decatenated minicircles compared to the no-drug control.

Conclusion and Future Directions

PNU-159548 represents a promising class of alkycycline anticancer agents with a distinct mechanism of action that circumvents key drug resistance pathways. Its potent cytotoxic activity, demonstrated both in vitro and in vivo, underscores its potential for clinical development. Future research should focus on elucidating the specific downstream signaling pathways activated by PNU-159548-induced DNA damage to identify potential biomarkers for patient stratification and to explore rational combination therapies. The detailed methodologies provided herein offer a robust framework for further investigation into the therapeutic potential of this novel compound.

References

- 1. Phase I and pharmacokinetic studies of PNU-159548, a novel alkycycline, administered intravenously to patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyl-daunorubicin (PNU-159548), a novel anticancer agent active against tumor cell lines with different resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

PNU-159548: Application Notes and Protocols for In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159548 is a potent, semi-synthetic anthracycline analogue that exhibits significant antitumor activity. As a member of the alkycycline class of compounds, its mechanism of action is primarily attributed to its ability to function as a DNA intercalating and alkylating agent, leading to the inhibition of topoisomerase II and subsequent induction of cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of PNU-159548.

Mechanism of Action

PNU-159548 exerts its cytotoxic effects through a multi-faceted mechanism targeting fundamental cellular processes. The primary modes of action are:

-

DNA Intercalation: The planar aromatic chromophore of the PNU-159548 molecule inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with DNA replication and transcription.

-

DNA Alkylation: PNU-159548 possesses an alkylating moiety that forms covalent bonds with DNA bases, primarily guanine. This alkylation leads to DNA damage, including cross-linking, which further inhibits DNA replication and repair mechanisms.

-

Topoisomerase II Inhibition: By intercalating into DNA, PNU-159548 stabilizes the topoisomerase II-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.

These actions collectively disrupt DNA integrity and function, leading to cell cycle arrest, primarily in the S-phase, and the induction of apoptosis.[3]

Figure 1: Signaling pathway of PNU-159548's mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of PNU-159548 against a panel of human and murine tumor cell lines.

| Cell Line | Cancer Type | IC₅₀ (ng/mL) |

| Jurkat | Human Leukemia | 1.2 |

| L1210 | Murine Leukemia | 2.5 |

| CEM | Human Leukemia | 3.0 |

| A2780 | Human Ovarian Carcinoma | 10.5 |

| HT-29 | Human Colon Carcinoma | 25.0 |

| LoVo | Human Colon Carcinoma | 81.1 |

| DU 145 | Human Prostatic Carcinoma | 81.1 |

| B16F10 | Murine Melanoma | 15.0 |

| Table 1: Antiproliferative activity of PNU-159548 after 1-hour exposure. Data extracted from a representative study.[3] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

PNU-159548 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Drug Treatment: Prepare serial dilutions of PNU-159548 in complete culture medium. Remove the medium from the wells and add 100 µL of the PNU-159548 dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-